Home > Products > Screening Compounds P73555 > Levonorgestrel butyrate
Levonorgestrel butyrate - 86679-33-6

Levonorgestrel butyrate

Catalog Number: EVT-272660
CAS Number: 86679-33-6
Molecular Formula: C25H34O3
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levonorgestrel butyrate is a manufactured hormone used in a number of birth control methods. In pill form, it is useful within 120 hours as emergency birth control. It becomes less effective the longer after sex and only works before pregnancy has occurred. It is also combined with an estrogen to make combined oral birth control pill. Within an IUD, it is effective for long term prevention of pregnancy. An implantable form of levonorgestrel is also marketed in some countries.
Source and Classification

Levonorgestrel butyrate is synthesized from levonorgestrel through the process of esterification with butyric acid. This modification aims to improve the compound's solubility and bioavailability, making it more effective as a contraceptive agent. The chemical formula for levonorgestrel butyrate is C25H34O3C_{25}H_{34}O_{3} with a molecular weight of approximately 398.54 g/mol .

Synthesis Analysis

The synthesis of levonorgestrel butyrate primarily involves the esterification reaction between levonorgestrel and butyric acid. The general procedure includes the following steps:

  1. Reagents: Levonorgestrel (the starting material) and butyric acid are used in the presence of a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
  2. Reaction Conditions: The reaction typically occurs under reflux conditions to facilitate the esterification process. The mixture is stirred for several hours to ensure complete conversion.
  3. Isolation: After completion, the product is isolated through solvent extraction followed by purification techniques such as flash chromatography to obtain pure levonorgestrel butyrate .

Technical Parameters

  • Temperature: Reflux temperature appropriate for organic solvents (usually around 60-80 °C).
  • Time: Reaction time can vary from 12 to 24 hours depending on the specific conditions and reagents used.
  • Yield: Typical yields for this synthesis range from 70% to 90%, depending on the efficiency of the purification process.
Molecular Structure Analysis

Levonorgestrel butyrate features a steroid backbone characteristic of progestogens, modified by the addition of a butyric acid moiety.

Structural Characteristics

  • Core Structure: The compound retains the core structure of levonorgestrel, which consists of four fused rings typical of steroid hormones.
  • Functional Groups: The presence of an ester functional group (-COO-) derived from butyric acid contributes to its chemical properties.
  • 3D Conformation: The spatial arrangement around the steroid nucleus influences its biological activity, particularly its interaction with progesterone receptors.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure:

  • NMR: Characteristic peaks corresponding to protons on the steroid rings and the butyric chain.
  • IR: Absorption bands indicative of carbonyl (C=O) stretching associated with the ester group.
Chemical Reactions Analysis

Levonorgestrel butyrate can undergo several chemical reactions relevant to its pharmacological activity:

  1. Hydrolysis: In biological systems, levonorgestrel butyrate can be hydrolyzed back to levonorgestrel and butyric acid, which is crucial for its mechanism of action.
  2. Metabolism: The compound may also undergo metabolic transformations via cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities .

Relevant Parameters

  • pH Sensitivity: The stability of levonorgestrel butyrate can be influenced by pH levels, with hydrolysis rates increasing in alkaline conditions.
  • Temperature Effects: Elevated temperatures can accelerate degradation processes.
Mechanism of Action

Levonorgestrel butyrate functions primarily as a progestogen, exerting its effects through interaction with progesterone receptors in target tissues.

Mechanistic Pathway

  1. Receptor Binding: Upon administration, levonorgestrel butyrate binds to progesterone receptors in reproductive tissues.
  2. Gene Regulation: This binding activates or represses gene transcription involved in ovulation and menstrual cycle regulation.
  3. Ovulation Inhibition: By modulating hormonal pathways, it effectively inhibits ovulation and alters endometrial receptivity, preventing implantation.

Pharmacokinetics

The bioavailability and half-life are critical for its effectiveness:

  • Half-life: Approximately 20 to 60 hours post-administration.
  • Bioavailability: Enhanced due to improved solubility from the butyrate modification .
Physical and Chemical Properties Analysis

Levonorgestrel butyrate exhibits several notable physical and chemical properties:

Relevant Data

  • Molecular Weight: Approximately 398.54 g/mol.
  • Density: Density values are typically around 1 g/cm³ for solid forms.
Applications

Levonorgestrel butyrate is primarily utilized in contraceptive formulations due to its effective progestogenic activity.

Scientific Applications

  1. Contraception: Used in emergency contraceptive pills and long-term hormonal contraceptives.
  2. Hormonal Therapy: Investigated for potential applications in hormone replacement therapy due to its progestogenic effects.
  3. Research Tool: Utilized in studies exploring hormonal regulation mechanisms and reproductive health.
Historical Development and Rationale for LB as a Contraceptive Agent

Evolution of Progestin-Based Contraceptives and LB’s Emergence

The development of Levonorgestrel Butanoate (LB), also designated HRP-002 or LNG-B, represents a strategic advancement in progestin-based contraceptive technology. As a 17β-butanoyl ester derivative of levonorgestrel, LB belongs to the 19-nortestosterone steroid group and functions as a prodrug designed for sustained release via intramuscular injection [1]. This molecular modification directly addresses historical limitations of earlier contraceptives by significantly extending the pharmacokinetic half-life of native levonorgestrel through esterification. The evolution toward esterified progestins emerged from the World Health Organization's (WHO) systematic investigation into steroidal compounds that could maintain therapeutic plasma levels for extended durations without requiring frequent administration [1] [4].

The scientific rationale for LB's development stemmed from the need to overcome the physicochemical instability and variable absorption profiles that plagued earlier injectable formulations. By attaching a butanoate ester at the 17β position, LB achieves substantially reduced aqueous solubility compared to unmodified levonorgestrel. This modification allows the compound to form stable depot formations when administered as an aqueous suspension, facilitating gradual enzymatic hydrolysis to release active levonorgestrel over months [1] [8]. LB was first synthesized and characterized by WHO researchers in 1983 as part of a targeted effort to expand the range of long-acting contraceptive options, particularly for populations where daily oral contraceptive adherence presented significant challenges [1] [4].

WHO-NICHD Collaborative Initiatives in LB Formulation Design

The development pathway for LB was spearheaded by the WHO Special Programme of Research in Human Reproduction in collaboration with the Contraceptive Development Branch (CDB) of the US National Institute of Child Health and Human Development (NICHD) [1] [4]. This international partnership pursued LB as a priority candidate within their broader mandate to develop safer, more effective, and longer-acting contraceptive technologies accessible in resource-varied settings. The collaboration focused extensively on overcoming the particle aggregation issues that compromised earlier LB formulations, which manifested as unpredictable drug release kinetics and reduced contraceptive efficacy [3].

Reformulation efforts led to the development of a stabilized micronized suspension incorporating specialized excipients to prevent particle coalescence. This critical advancement maintained consistent particle size distribution during storage and after injection, ensuring reproducible pharmacokinetic profiles across diverse patient populations [3]. The optimized formulation demonstrated promising preclinical characteristics including:

  • Controlled release kinetics enabling duration-adjusted dosing
  • Dose-dependent ovulation suppression demonstrated in primate models
  • Predictable hydrolysis to bioactive levonorgestrel in target tissues

The consortium established proof-of-concept through phased clinical trials demonstrating that single intramuscular injections of LB could suppress ovulation for 90-265 days depending on dosage (12.5mg to 50mg), validating the core design objective of extended duration action [1] [3].

Comparative Advantages Over Depot Medroxyprogesterone Acetate (DMPA)

LB exhibits several pharmacological distinctions from the widely used depot medroxyprogesterone acetate (DMPA) that may translate to clinical benefits. Unlike DMPA (a 17α-hydroxyprogesterone derivative), LB's metabolic pathway leverages the established safety profile of levonorgestrel, which has extensive clinical history in oral contraceptives since the 1960s [1] [7]. Mechanistically, LB administration achieves contraceptive effects at substantially lower milligram doses compared to DMPA regimens. Whereas DMPA requires 150mg injections every 3 months, early LB trials demonstrated comparable or superior duration with just 5-20mg doses [1] [3].

Table 1: Pharmacodynamic Comparison of LB and DMPA Mechanisms

Pharmacological ParameterLevonorgestrel Butanoate (LB)Depot Medroxyprogesterone Acetate (DMPA)
Chemical Classification19-Nortestosterone derivative17α-Hydroxyprogesterone derivative
Primary Metabolic PathwayEster hydrolysis to levonorgestrelHepatic hydroxylation
Impact on EndometriumGlandular atrophyDecidualization
Hypothalamic-Pituitary SuppressionModeratePronounced
Bone Mineral Density ImpactNeutral/theoretical bone-sparingDocumented decrease in longitudinal use
Return to Fertility Post-CessationRapid (within menstrual cycles)Delayed (4-31 months)

A key physiological advantage lies in LB's reduced impact on endogenous estrogen production. DMPA frequently induces profound hypogonadism with associated hypoestrogenic effects including decreased bone mineral density. In contrast, LB demonstrates more selective suppression, permitting partial maintenance of ovarian follicular activity and endogenous estrogen output [1] [7] [8]. This mechanistic difference potentially translates to reduced incidence of treatment-induced amenorrhea and bone mineral density loss – two significant clinical limitations of DMPA therapy [4] [7]. Clinical evidence suggests that fertility restoration following LB discontinuation occurs more rapidly than after DMPA cessation, addressing a frequent patient concern regarding long-acting contraceptives [1] [10].

Table 2: Clinical Duration Response by LB Dosage in Early Formulations

LB Dose (mg)Mean Ovulation Suppression Duration (Days)Key Observations
12.5105Minimum effective dose for 3-month coverage
25231High inter-individual variability (range 90-300 days)
50265>6 month coverage; exceeded target duration

While recent pilot data with reformulated LB (20mg and 40mg) showed shorter-than-expected ovulation suppression (mean 64 days) possibly due to body mass index (BMI) sensitivity, comparative studies still indicate a fundamentally distinct pharmacological profile from DMPA that warrants continued investigation [3]. The differential impact on sex hormone-binding globulin (SHBG) and metabolic parameters represents another promising area where LB may demonstrate advantages, though comprehensive comparative trials remain needed [3] [7].

Properties

CAS Number

86679-33-6

Product Name

Levonorgestrel butyrate

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] butanoate

Molecular Formula

C25H34O3

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C25H34O3/c1-4-7-23(27)28-25(6-3)15-13-22-21-10-8-17-16-18(26)9-11-19(17)20(21)12-14-24(22,25)5-2/h3,16,19-22H,4-5,7-15H2,1-2H3/t19-,20+,21+,22-,24-,25-/m0/s1

InChI Key

GPKLGCALNRZIDS-KRTHDRFRSA-N

SMILES

CCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)CC)C#C

Solubility

Soluble in DMSO

Synonyms

Levonorgestrel butyrate;

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)CC)C#C

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)CC)C#C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.